molecular formula C25H24Cl2N4 B2614612 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 861212-41-1

3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B2614612
CAS No.: 861212-41-1
M. Wt: 451.4
InChI Key: KDDYOKXEYMJYKB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . They have a unique structural character that makes them useful in material science .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

  • Biological Screening :

    • Antibacterial and Antifungal Activities : Compounds similar to 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Bhuva, Bhadani, Purohit, & Purohit, 2015).
  • Pharmacological Interaction :

    • Interaction with Benzodiazepine Receptors : These compounds have been examined for their interaction with central and mitochondrial benzodiazepine receptors. Some of these imidazo[1,2-a]pyridines were found to be more selective for mitochondrial receptors (Barlin, Davies, & Harrison, 1997).
  • Medical Imaging :

    • SPECT Imaging Probes : Certain imidazo[1,2-a]pyridine derivatives have been identified as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), and their radiolabeled analogues were synthesized for potential use in SPECT (Single Photon Emission Computed Tomography) imaging to study PBR in vivo (Katsifis, Mattner, Dikić, & Papazian, 2000).
  • Antiulcer Agents :

    • Cytoprotective Properties : New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. Some compounds demonstrated good cytoprotective properties in ethanol and HCl models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • Photophysical Properties :

    • Blue-Green Luminescence : Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including imidazo[1,2-a]pyridine derivatives, have been synthesized. These complexes exhibit blue-green luminescence, which is rare for Re(I) tricarbonyl complexes (Li et al., 2012).
  • Antineoplastic Activity :

    • Potential Anticancer Agents : Some benzimidazole condensed ring systems related to imidazo[1,2-a]pyridine derivatives have shown variable degrees of antineoplastic activity against certain cancer cell lines (Abdel-Hafez, 2007).
  • Corrosion Inhibition :

    • Mild Steel Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic conditions. These studies include electrochemical and surface analysis techniques (Saady et al., 2021).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its biological target. Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridines can vary depending on the specific compound. Some imidazo[1,2-a]pyridine analogues have shown non-toxicity against tested cell lines .

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of new synthesis methods, the discovery of novel applications in medicinal chemistry, and the exploration of their mechanism of action .

Properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N4/c26-21-8-6-20(7-9-21)25-23(31-17-22(27)10-11-24(31)28-25)18-30-14-12-29(13-15-30)16-19-4-2-1-3-5-19/h1-11,17H,12-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDYOKXEYMJYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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